Racémethionine

Vue d'ensemble

Description

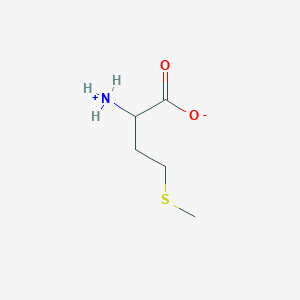

La racémethionine est une préparation de méthionine qui comprend un mélange d’isomères D-méthionine et L-méthionine. La méthionine est un acide aminé essentiel chez l’homme et d’autres organismes, jouant un rôle crucial dans le métabolisme et la santé. Elle est impliquée dans la synthèse des protéines, des vitamines, des enzymes et des hormones, et sert de source de soufre et de groupes méthyles pour divers processus biochimiques .

Applications De Recherche Scientifique

Racemethionine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other compounds and as a standard in analytical chemistry.

Biology: Studied for its role in protein synthesis, metabolism, and cellular functions.

Medicine: Investigated for its potential therapeutic effects, including its use as a nutritional supplement and in the treatment of liver disorders and acetaminophen poisoning.

Industry: Used as a food additive in animal feed to enhance growth and performance

Mécanisme D'action

La racémethionine agit comme un acidifiant urinaire en abaissant le pH urinaire, ce qui contribue à produire une urine sans ammoniac. Ce mécanisme est bénéfique pour prévenir les dommages hépatiques en cas d’empoisonnement par l’acétaminophène. De plus, la this compound fournit une source de soufre et de groupes méthyles pour divers processus biochimiques, contribuant à ses effets thérapeutiques .

Analyse Biochimique

Biochemical Properties

Racemethionine participates in several biochemical reactions. It is involved in the synthesis of proteins and acts as a precursor for other important biomolecules. Racemethionine interacts with enzymes such as methionine adenosyltransferase, which converts methionine to S-adenosylmethionine, a key methyl donor in numerous methylation reactions. Additionally, racemethionine can be converted to homocysteine, which is further metabolized by enzymes like cystathionine beta-synthase and methionine synthase .

Cellular Effects

Racemethionine influences various cellular processes. It plays a role in cell growth and proliferation by providing essential sulfur-containing amino acids for protein synthesis. Racemethionine also affects cell signaling pathways, including those involved in oxidative stress response and apoptosis. It has been shown to modulate gene expression by influencing the methylation status of DNA and histones .

Molecular Mechanism

At the molecular level, racemethionine exerts its effects through several mechanisms. It acts as a substrate for methionine adenosyltransferase, leading to the production of S-adenosylmethionine, which is involved in methylation reactions. Racemethionine can also be oxidized to methionine sulfoxide, which is reduced back to methionine by methionine sulfoxide reductase enzymes. This redox cycle helps protect cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of racemethionine can change over time. Racemethionine is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents. Long-term studies have shown that racemethionine supplementation can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of racemethionine vary with different dosages in animal models. Low to moderate doses of racemethionine have been shown to support normal growth and development, while high doses can lead to toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects of racemethionine plateau at certain dosages .

Metabolic Pathways

Racemethionine is involved in several metabolic pathways. It is converted to S-adenosylmethionine, which participates in methylation reactions. Racemethionine can also be metabolized to homocysteine, which enters the transsulfuration pathway to produce cysteine and glutathione. These pathways are crucial for maintaining cellular redox balance and supporting detoxification processes .

Transport and Distribution

Racemethionine is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can be incorporated into proteins or metabolized to other compounds. Racemethionine’s distribution within tissues is influenced by its interactions with transport proteins and its role in various metabolic pathways .

Subcellular Localization

Racemethionine is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization. For example, in mitochondria, racemethionine plays a role in maintaining mitochondrial integrity and function by participating in redox cycles and supporting protein synthesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La racémethionine peut être synthétisée par réaction chimique de l’acroléine avec le méthylmercaptan, suivie de l’ajout d’ammoniac et de cyanure d’hydrogène. L’intermédiaire résultant est ensuite hydrolysé pour produire de la this compound. Ce processus comprend plusieurs étapes, notamment la formation d’intermédiaires et leur conversion ultérieure en produit final .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse chimique à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH. Le produit final est purifié par cristallisation et d’autres techniques de séparation pour obtenir de la this compound sous sa forme souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

La racémethionine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée en méthionine sulfoxyde et plus loin en méthionine sulfone.

Réduction : La méthionine sulfoxyde peut être réduite en méthionine.

Substitution : La this compound peut participer à des réactions de substitution, où l’atome de soufre est remplacé par d’autres groupes fonctionnels

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et le dithiothréitol sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité

Principaux produits formés

Oxydation : Méthionine sulfoxyde et méthionine sulfone.

Réduction : Méthionine.

Substitution : Divers dérivés de la méthionine substituée

Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme précurseur pour la synthèse d’autres composés et comme étalon en chimie analytique.

Biologie : Étudiée pour son rôle dans la synthèse des protéines, le métabolisme et les fonctions cellulaires.

Médecine : Investigée pour ses effets thérapeutiques potentiels, notamment son utilisation comme complément nutritionnel et dans le traitement des troubles du foie et de l’empoisonnement par l’acétaminophène.

Industrie : Utilisée comme additif alimentaire dans l’alimentation animale pour améliorer la croissance et les performances

Comparaison Avec Des Composés Similaires

Composés similaires

L-Méthionine : L’isomère naturel de la méthionine, impliqué dans la synthèse des protéines et divers processus métaboliques.

D-Méthionine : L’énantiomère de la L-méthionine, avec des activités biologiques similaires mais distinctes.

Sélénométhionine : Un analogue de la méthionine contenant du sélénium, utilisé comme complément alimentaire et dans la recherche

Unicité

La racémethionine est unique en ce qu’elle contient à la fois des isomères D-méthionine et L-méthionine, offrant un éventail plus large d’activités biologiques et d’applications. Ce mélange racémique permet une utilisation plus polyvalente dans les contextes de la recherche et de la thérapeutique par rapport aux isomères individuels .

Activité Biologique

Racemethionine, a sulfur-containing amino acid, is a stereoisomer of methionine and has garnered attention for its biological activities, particularly in hepatoprotection and potential therapeutic applications. This article explores the biological activity of Racemethionine through various studies, highlighting its mechanisms of action, efficacy in animal models, and implications for human health.

Case Study: Hepatotoxicity Induced by Rifampicin

A significant investigation into the hepatoprotective effects of Racemethionine was conducted using Wistar albino rats subjected to Rifampicin-induced hepatotoxicity. The study aimed to assess Racemethionine's ability to mitigate liver damage caused by this antibiotic, commonly used in tuberculosis treatment.

- Methodology : Rats were divided into groups, with one group receiving Racemethionine alongside Rifampicin. Biochemical parameters were measured post-treatment.

- Results : The administration of Racemethionine resulted in a marked reduction in serum levels of liver enzymes:

Table 1 summarizes the biochemical parameters:

| Parameter | Control Group | Racemethionine Group | Rifampicin Group |

|---|---|---|---|

| ASAT | Elevated | Normalized | Elevated |

| ALAT | Elevated | Normalized | Elevated |

| ALP | Elevated | Reduced | Elevated |

| TC | Normal | Slightly Elevated | Normal |

This study concluded that Racemethionine could serve as an effective hepatoprotective agent against drug-induced liver injury.

The biological activity of Racemethionine can be attributed to several mechanisms:

- Antioxidant Properties : Methionine and its derivatives, including Racemethionine, exhibit antioxidant capabilities that help reduce oxidative stress in tissues. This is particularly relevant in conditions involving inflammation and cellular damage.

- Methylation Reactions : Methionine plays a crucial role in methylation processes within the body, influencing gene expression and protein function. Alterations in methionine levels can impact various metabolic pathways .

3. Implications for Kawasaki Disease

Recent studies have highlighted the potential role of serum methionine levels as biomarkers for Kawasaki Disease (KD). Research indicated that alterations in serum methionine were associated with disease severity and inflammatory responses in KD patients.

- Findings : In a cohort study involving KD patients, serum methionine levels were significantly lower compared to healthy controls. This reduction correlated with increased inflammatory markers such as C-reactive protein (CRP) and was restored following intravenous immunoglobulin (IVIG) treatment .

4. Conclusion

Racemethionine demonstrates promising biological activities, particularly in hepatoprotection and potential implications for inflammatory diseases like Kawasaki Disease. Its ability to normalize biochemical markers associated with liver function underscores its therapeutic potential. Further research is warranted to explore its mechanisms and applications in clinical settings.

Propriétés

IUPAC Name |

2-amino-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methionine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methionine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020821 | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polymethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |

| Record name | (±)-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemethionine [USAN:USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC522406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-METHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JWT2K6T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

281 °C | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.